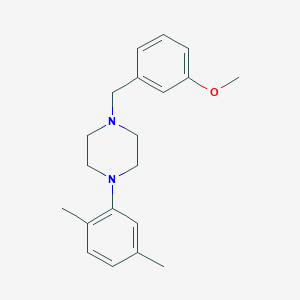![molecular formula C18H18N2O2 B5868756 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole CAS No. 88670-75-1](/img/structure/B5868756.png)
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPEI and has a molecular formula of C19H20N2O2. BPEI belongs to the class of imidazole derivatives and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the inhibition of various signaling pathways. BPEI inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and apoptosis. BPEI also activates the JNK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BPEI also inhibits angiogenesis by suppressing the expression of VEGF and MMP-9. In addition, BPEI has neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BPEI is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of BPEI and to identify potential biomarkers for its activity.
Métodos De Síntesis
The synthesis of 1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole involves the reaction of 4-(benzyloxy)phenylacetonitrile with ethylene glycol in the presence of a catalyst. The reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is efficient and yields a high-quality product.
Aplicaciones Científicas De Investigación
1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. BPEI has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
In addition to its anticancer properties, BPEI also has potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. BPEI also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16(5-3-1)14-22-18-8-6-17(7-9-18)21-13-12-20-11-10-19-15-20/h1-11,15H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYZRUOHTKHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355488 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
CAS RN |
88670-75-1 |
Source


|
| Record name | 1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)


![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
